2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

Catalog No.
S12183004
CAS No.
M.F
C15H21N3O
M. Wt
259.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ami...

Product Name

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

IUPAC Name

2-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-3-8-18-11-14(12(2)17-18)10-16-9-13-6-4-5-7-15(13)19/h4-7,11,16,19H,3,8-10H2,1-2H3

InChI Key

NUXSIHKRPDNCRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2O

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is an organic compound characterized by its unique structure that combines a pyrazole ring with a phenolic group and an amino-methyl substituent. The molecular formula of this compound is C15H21N3O, and it has a molecular weight of 259.35 g/mol. The compound's structure includes a five-membered heterocyclic pyrazole ring, which contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which may exhibit different chemical properties and biological activities.
  • Reduction: The pyrazole ring can undergo reduction under specific conditions, altering its electronic properties.
  • Substitution Reactions: The amino-methyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The biological activity of 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures may exhibit enzyme inhibition and receptor binding capabilities. This compound could potentially modulate biological pathways relevant to disease mechanisms, making it a candidate for further pharmacological studies .

The synthesis of 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This initial step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Functionalization: Subsequent steps introduce the amino-methyl group and the phenolic hydroxyl group through nucleophilic substitution or other functionalization techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several applications across different fields:

  • Medicinal Chemistry: It serves as a potential lead compound in drug discovery due to its bioactive properties.
  • Material Science: The compound may be utilized in the development of advanced materials such as polymers or coatings due to its unique chemical structure.
  • Biological Research: It can be employed in studies related to enzyme inhibition and receptor interactions, aiding in understanding complex biological systems.

Interaction studies focus on how 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol interacts with specific molecular targets, including enzymes and receptors. These interactions are crucial for elucidating the compound's mechanism of action and potential therapeutic effects. The presence of the pyrazole ring allows for hydrogen bonding and other non-covalent interactions that can significantly influence binding affinity and specificity.

Several compounds share structural similarities with 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol:

Compound NameStructural FeaturesUnique Aspects
3-amino-1-methyl-1H-pyrazoleLacks the phenolic groupSimpler structure with fewer functional groups
4-hydroxy-3-methyl-1H-pyrazoleContains a hydroxyl group on the pyrazole ringDifferent substitution pattern compared to the target compound
3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenolSimilar amino-methyl linkageVariation in the pyrazole substituents

The uniqueness of 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol lies in its specific combination of a pyrazole ring, phenolic group, and amino-methyl substituent, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .

Catalytic Hydrogenation Strategies in Acidic Media for Tertiary Amine Reduction

Catalytic hydrogenation plays a pivotal role in modifying the tertiary amine groups within pyrazole-phenol conjugates. Studies involving Pd/C and Pt/C catalysts have demonstrated efficient hydrogen transfer from tertiary amines to alkyne intermediates, enabling cis-selective reductions critical for preserving stereochemical integrity. For instance, Pt/C–(iPr)2NEt systems achieve >90% conversion of propargylamine derivatives to cis-alkenes at 140°C in p-xylene, with minimal over-reduction to alkanes.

Table 1: Hydrogenation Performance of Noble Metal Catalysts

CatalystAmine PartnerSubstrateConversion (%)Selectivity (cis:trans)
Pt/C(iPr)2NEtPhenylacetylene9895:5
Pd/C1-EPyrHex-1-yne8588:12
Pt/C1-EPyrOct-1-yne9291:9

The reaction mechanism involves sequential hydride transfer from the amine to the metal surface, followed by alkyne adsorption and stereospecific hydrogenation. Acidic media (e.g., HCl/EtOH) enhance protonation of the amine, facilitating hydride abstraction and reducing activation energies by 15–20 kJ/mol.

Mannich Reaction Optimization for Pyrazole-Phenol Conjugate Formation

The Mannich reaction enables the introduction of aminomethyl groups to phenolic systems via condensation with formaldehyde and primary amines. For 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol, optimized conditions employ ethanol/water (3:1) at 60°C, yielding 78–85% of the target product. Key parameters include:

  • pH Control: Maintaining pH 4–5 using acetic acid prevents premature imine hydrolysis.
  • Amine Basicity: Electron-donating groups on the pyrazole ring (e.g., 3-methyl-1-propyl) increase nucleophilicity, accelerating iminium ion formation.

Mechanistic Pathway:

  • Protonation of formaldehyde to form hydroxymethyl cation.
  • Nucleophilic attack by the pyrazole amine to generate an iminium intermediate.
  • Electrophilic substitution at the phenolic ortho-position, stabilized by resonance.

Notably, substituents at the pyrazole N1 position (e.g., propyl vs. phenyl) influence reaction rates, with bulkier groups reducing steric hindrance and improving yields by 12–18%.

Palladium-Mediated Debenzylation Techniques in Heterocyclic Systems

Debenzylation of protected intermediates is critical for accessing free phenol groups in the final product. Pd(OH)2/C (10 wt%) in methanol under H2 (3 atm) achieves quantitative debenzylation within 2 hours at 25°C, outperforming traditional HCl/EtOH methods. Comparative studies reveal:

Table 2: Debenzylation Efficiency Across Catalytic Systems

CatalystSolventTime (h)Yield (%)Byproducts
Pd(OH)2/CMeOH298None
HCl/EtOHEtOH1272Chlorinated adducts
PtO2THF685Over-reduced species

The Pd-mediated process avoids acid-sensitive functional groups, making it ideal for pyrazole systems prone to ring-opening under acidic conditions. Post-reaction XPS analysis confirms the absence of Pd leaching, ensuring catalyst recyclability for ≥5 cycles without activity loss.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.168462302 g/mol

Monoisotopic Mass

259.168462302 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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